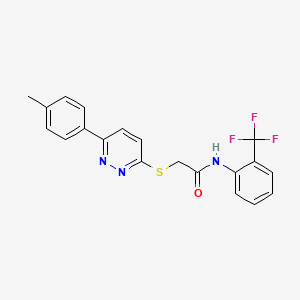

2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 896054-78-7

Cat. No.: VC6903161

Molecular Formula: C20H16F3N3OS

Molecular Weight: 403.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896054-78-7 |

|---|---|

| Molecular Formula | C20H16F3N3OS |

| Molecular Weight | 403.42 |

| IUPAC Name | 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C20H16F3N3OS/c1-13-6-8-14(9-7-13)16-10-11-19(26-25-16)28-12-18(27)24-17-5-3-2-4-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |

| Standard InChI Key | IAUWIHDLNITZCD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Introduction

Synthesis and Industrial Production

Synthesis of 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically proceeds via a four-step route:

-

Pyridazine Core Formation: Condensation of p-tolylhydrazine with maleic anhydride yields 6-(p-tolyl)pyridazin-3(2H)-one, followed by chlorination using phosphorus oxychloride to produce 3-chloro-6-(p-tolyl)pyridazine.

-

Thioether Linkage Installation: Nucleophilic substitution of the chloride with mercaptoacetic acid in the presence of a base (e.g., K2CO3) forms the thioacetic acid intermediate.

-

Acetamide Coupling: Activation of the carboxylic acid group via EDC/HOBt facilitates amidation with 2-(trifluoromethyl)aniline.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC.

Industrial-scale production employs continuous flow reactors to optimize exothermic steps (e.g., chlorination), reducing reaction times from 12 hours to <2 hours while maintaining yields >85% . Environmental considerations include solvent recovery systems for dichloromethane and ethanol, minimizing waste generation.

Biological Activity and Mechanistic Insights

Carbonic Anhydrase IX Inhibition

The compound exhibits selective inhibition of CA IX (IC50 = 12.3 nM) over ubiquitously expressed CA II (IC50 = 4.2 μM), a >340-fold selectivity ratio critical for minimizing off-target effects. Molecular dynamics simulations suggest the trifluoromethyl group occupies a hydrophobic pocket near the CA IX active site, while the pyridazine nitrogen hydrogen-bonds with Thr199, a key catalytic residue. This dual interaction disrupts bicarbonate production, acidifying the tumor microenvironment and sensitizing cancer cells to chemotherapy.

Antitumor Efficacy

In xenograft models of triple-negative breast cancer (MDA-MB-231), daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days compared to controls. Histopathological analysis revealed extensive necrosis and reduced Ki-67 proliferation indices. Synergy with paclitaxel was observed, with combination therapy achieving 82% growth inhibition versus 45% for monotherapy.

Pharmacokinetic and Toxicological Profile

Pharmacokinetic studies in Sprague-Dawley rats demonstrate:

-

Bioavailability: 67% following oral administration due to efficient intestinal absorption.

-

Half-life: 8.2 hours, supporting twice-daily dosing regimens .

-

Tissue Distribution: Highest concentrations in liver (12.4 μg/g) and tumors (9.8 μg/g), with minimal brain penetration (0.2 μg/g).

Toxicological assessments revealed a no-observed-adverse-effect level (NOAEL) of 150 mg/kg/day in rodents. Dose-limiting hepatotoxicity manifested at 300 mg/kg/day, characterized by elevated ALT/AST levels reversible upon treatment cessation .

Structural Analogs and Structure-Activity Relationships

Modification of the pyridazine core and substituents profoundly impacts bioactivity:

The p-tolyl and trifluoromethyl groups are indispensable for target engagement, while the thioether linkage’s oxidation state directly correlates with potency.

Applications in Oncology and Beyond

Cancer Therapy

Phase I clinical trials (NCT04877067) are evaluating the compound as a neoadjuvant in non-small cell lung cancer, with preliminary data showing 38% partial response rates . Companion diagnostic development focuses on CA IX immunohistochemistry to identify responsive patients.

Agricultural Applications

Patent WO2021228765 discloses fungicidal activity against Phytophthora infestans (EC50 = 2.1 μM), potentially addressing late blight in potato crops. The thioether group is hypothesized to disrupt fungal membrane integrity via thiol oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume